molecular formula C8H7F3N2O B13002325 (NZ)-N-(1,1,1-trifluoro-3-pyridin-2-ylpropan-2-ylidene)hydroxylamine

(NZ)-N-(1,1,1-trifluoro-3-pyridin-2-ylpropan-2-ylidene)hydroxylamine

Cat. No.: B13002325
M. Wt: 204.15 g/mol
InChI Key: HMHQHUNAOJUMDW-QPEQYQDCSA-N
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Description

(NZ)-N-(1,1,1-trifluoro-3-pyridin-2-ylpropan-2-ylidene)hydroxylamine is a chemical compound characterized by the presence of a trifluoromethyl group and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (NZ)-N-(1,1,1-trifluoro-3-pyridin-2-ylpropan-2-ylidene)hydroxylamine typically involves the reaction of a trifluoromethyl ketone with hydroxylamine. The reaction conditions often include the use of a solvent such as ethanol or methanol and may require a catalyst to facilitate the reaction. The process generally involves the following steps:

  • Dissolution of the trifluoromethyl ketone in the solvent.
  • Addition of hydroxylamine to the solution.
  • Stirring the mixture at a controlled temperature, usually around room temperature to 50°C.
  • Isolation and purification of the product through techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors or continuous flow reactors. The reaction conditions are optimized to maximize yield and purity while minimizing costs and environmental impact. Industrial methods may also incorporate advanced purification techniques such as distillation or high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(NZ)-N-(1,1,1-trifluoro-3-pyridin-2-ylpropan-2-ylidene)hydroxylamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The trifluoromethyl group and pyridine ring can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Oximes, nitriles.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(NZ)-N-(1,1,1-trifluoro-3-pyridin-2-ylpropan-2-ylidene)hydroxylamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of (NZ)-N-(1,1,1-trifluoro-3-pyridin-2-ylpropan-2-ylidene)hydroxylamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and pyridine ring contribute to its binding affinity and specificity. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • (1,1,1-trifluoropropan-2-yl)hydrazine hydrochloride
  • (2,2,2-trifluoro-1-methyl-ethyl)hydrazine hydrochloride

Uniqueness

(NZ)-N-(1,1,1-trifluoro-3-pyridin-2-ylpropan-2-ylidene)hydroxylamine is unique due to its specific combination of a trifluoromethyl group and a pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H7F3N2O

Molecular Weight

204.15 g/mol

IUPAC Name

(NZ)-N-(1,1,1-trifluoro-3-pyridin-2-ylpropan-2-ylidene)hydroxylamine

InChI

InChI=1S/C8H7F3N2O/c9-8(10,11)7(13-14)5-6-3-1-2-4-12-6/h1-4,14H,5H2/b13-7-

InChI Key

HMHQHUNAOJUMDW-QPEQYQDCSA-N

Isomeric SMILES

C1=CC=NC(=C1)C/C(=N/O)/C(F)(F)F

Canonical SMILES

C1=CC=NC(=C1)CC(=NO)C(F)(F)F

Origin of Product

United States

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